molecular formula C18H24N2O2 B7059617 2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile

2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile

Cat. No.: B7059617
M. Wt: 300.4 g/mol
InChI Key: CRHKJYFMFVNYFC-UHFFFAOYSA-N
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Description

2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile is a complex organic compound featuring an azepane ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors to form the azepane ring, followed by functionalization to introduce the hydroxypropyl and phenylacetonitrile groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or acids, while reduction of the nitrile group results in amines .

Scientific Research Applications

2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and phenylacetonitrile analogs. Examples are:

Uniqueness

2-[3-[2-(2-Hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various scientific fields .

Properties

IUPAC Name

2-[3-[2-(2-hydroxypropyl)azepane-1-carbonyl]phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14(21)12-17-8-3-2-4-11-20(17)18(22)16-7-5-6-15(13-16)9-10-19/h5-7,13-14,17,21H,2-4,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKJYFMFVNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCCN1C(=O)C2=CC=CC(=C2)CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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